molecular formula C11H16N2O5 B13057404 Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid

Cat. No.: B13057404
M. Wt: 256.25 g/mol
InChI Key: GEEJYQIQKJTMJM-RQJHMYQMSA-N
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Description

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a pyrrolo[3,4-D]isoxazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which significantly reduces reaction times and improves yields . This method is advantageous due to its efficiency and eco-friendliness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m1/s1

InChI Key

GEEJYQIQKJTMJM-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)ON=C2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O

Origin of Product

United States

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